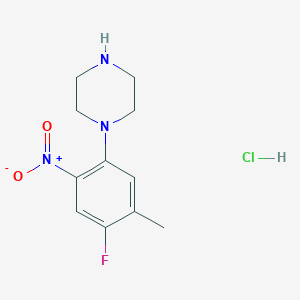

(2-Chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride

Descripción general

Descripción

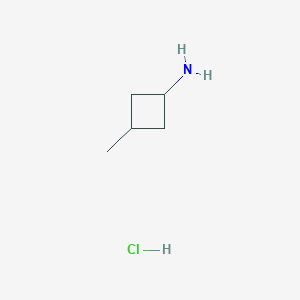

“(2-Chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1333708-30-7 . It has a molecular weight of 282.21 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

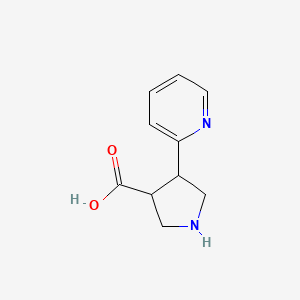

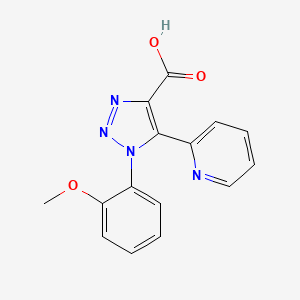

The InChI code for this compound is 1S/C15H16ClN.ClH/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16;/h3-9,15H,17H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.21 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Mechanistic Aspects of Chiral Discrimination

Research on the separation of enantiomers of a compound similar in structure to "(2-Chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride" demonstrated the importance of weak hydrogen bonds and enantioselectivity governed by inclusion in amylose carbamate chains. This study highlights the role of molecular interactions in chiral discrimination, crucial for pharmaceutical applications (Bereznitski et al., 2002).

Improved Industrial Synthesis of Antidepressants

The development of novel synthesis methods for sertraline hydrochloride, an antidepressant, using related chemical compounds, showcases the potential of these compounds in improving pharmaceutical manufacturing processes. This research presents a more advantageous synthesis route that could be environmentally and economically beneficial (Vukics et al., 2002).

Photogeneration and Reactivity Studies

Studies on the photochemistry of related aromatic halides, such as 4-chlorophenol, provide insights into reductive dehalogenation and the generation of aryl cations. These findings are significant for understanding the reactivity of chlorophenyl compounds and their potential applications in organic synthesis and environmental remediation (Protti et al., 2004).

Novel Photoreleasable Protecting Groups

The introduction of 2,5-dimethylphenacyl as a new photoreleasable protecting group for carboxylic acids signifies the importance of such derivatives in facilitating controlled reactions in organic chemistry, potentially leading to advancements in the synthesis of complex organic molecules (Klan et al., 2000).

Chiral Palladacycle in Asymmetric Reactions

The synthesis and application of novel chiral palladacycles derived from similar compounds underline the utility of these materials in catalyzing asymmetric reactions, which is a cornerstone in the production of chiral drugs and other active pharmaceutical ingredients (Yap et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

(2-chlorophenyl)-(2,4-dimethylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN.ClH/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16;/h3-9,15H,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHZEDGUSHNQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2Cl)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

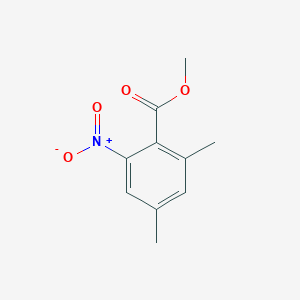

![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)